Herbicidal Activity Superiority of 2,5-Difluorophenyl Derivatives
In a comparative study of fluorophenyl urea herbicides, N-cyclopropyl, N-n-butyl, and N-n-pentyl derivatives bearing the 2,5-difluorophenyl urea core were found to be the most active analogs in vitro across two assays (photosynthetic electron transport inhibition and atrazine-binding competition), surpassing the original lead compound N-cyclopropyl-N′-(2-fluorophenyl) urea [1]. This demonstrates that the 2,5-difluoro substitution is a privileged pharmacophoric motif in this series, providing a clear selection advantage over the mono-fluoro or alternative difluoro regioisomers when pursuing herbicidal activity.
| Evidence Dimension | In vitro herbicidal activity (photosynthetic electron transport inhibition and atrazine binding competition) |
|---|---|
| Target Compound Data | N-cyclopropyl, N-n-butyl, N-n-pentyl derivatives of 2,5-difluorophenyl urea were the most active analogs among all tested compounds in both assays. |
| Comparator Or Baseline | Lead compound: N-cyclopropyl-N′-(2-fluorophenyl) urea (U.S. Patent 4,344,916) and other difluorophenyl urea regioisomers showed lower activity. |
| Quantified Difference | The 2,5-difluorophenyl urea derivatives were qualitatively ranked as the most active series; quantitative IC₅₀ values are not disclosed in the abstract but the binding activity demonstrated a strong correlation with whole-plant phytotoxicity (specific values in full text). |
| Conditions | Isolated pea chloroplasts; photosynthetic electron transport assay and [¹⁴C]-atrazine binding competition. |
Why This Matters
For herbicide discovery programs building on the fluorophenyl urea scaffold, selecting the 2,5-difluorophenyl urea isomer maximizes the probability of obtaining potent lead compounds, reducing the cost of synthesizing and testing inferior regioisomers.
- [1] Gardner, G. et al. (1985). In vitro activity of sorghum-selective fluorophenyl urea herbicides. Pesticide Biochemistry and Physiology, 24(3), 285-293. View Source
